3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic compound that features a 3,4,5-trimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the 3,4,5-trimethoxyphenyl group is known to enhance the biological activity of various compounds, making it a valuable pharmacophore in drug design.
Preparation Methods
The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 3,4,5-trimethoxyphenyl hydrazide: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate.
Cyclization to form the 1,2,4-oxadiazole ring: The hydrazide is then reacted with a suitable nitrile, such as pyridine-3-carbonitrile, under acidic conditions to form the 1,2,4-oxadiazole ring.
Final coupling: The resulting intermediate is then coupled with a pyridine derivative to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and controlled temperatures to ensure optimal reaction rates and yields.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown promise as an inhibitor of tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell division .
Comparison with Similar Compounds
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be compared to other compounds containing the 3,4,5-trimethoxyphenyl group, such as:
Combretastatin A-4 (CA-4): Both compounds inhibit tubulin polymerization, but this compound has a different core structure, which may offer distinct pharmacokinetic properties.
Podophyllotoxin: Similar to CA-4, podophyllotoxin also targets tubulin, but its mechanism and binding site differ, providing a unique profile of activity and side effects.
Properties
IUPAC Name |
3-pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-7-11(8-13(21-2)14(12)22-3)16-18-15(19-23-16)10-5-4-6-17-9-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDWNZTRHPTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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